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Compound of Interest |

Phenol, 4-amino-2,6-dimethyl-,
Compound Name: _
hydrochloride
CAS No.: 10486-48-3
Cat. No.: B079217
. J

Topic: Technical Profile: 4-Amino-2,6-Dimethylphenol Hydrochloride (CAS 10486-48-3)
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary

4-Amino-2,6-dimethylphenol hydrochloride (CAS 10486-48-3) is a high-value aromatic synthon
characterized by a sterically hindered phenolic core. It serves as a critical structural scaffold in
the synthesis of Class IB anti-arrhythmic agents (e.g., Mexiletine analogs) and redox-active
ligands. Its utility in drug development stems from the 2,6-dimethyl substitution pattern, which
provides "steric shielding"” to adjacent functional groups, significantly enhancing metabolic
stability against hydrolytic enzymes and modulating lipophilicity for membrane permeation.

This guide details the physicochemical properties, synthetic utility, handling protocols, and
structure-activity relationships (SAR) relevant to incorporating this moiety into novel therapeutic
candidates.

Part 1: Chemical Identity & Physicochemical
Profile[1]

This compound is an amphoteric building block, existing as the hydrochloride salt of the
aminophenol. The presence of methyl groups at the ortho positions relative to the hydroxyl
group creates a unique electronic and steric environment.
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ble 1: Physicochemical Specificati

Property Specification
Chemical Name 4-Amino-2,6-dimethylphenol hydrochloride
4-Amino-2,6-xylenol HCI; 4-Hydroxy-3,5-
Synonyms . -
dimethylaniline HCI
CAS Number 10486-48-3
Molecular Formula CsH11NOJ[1][2] - HCI
Molecular Weight 173.64 g/mol
White to off-white crystalline powder (darkens
Appearance o
on oxidation)
N Soluble in Water, Methanol, Ethanol; Insoluble
Solubility )
in Hexane, Toluene
pKa (Calculated) ~10.2 (Phenolic OH), ~4.5 (Anilinium NHs™)
Melting Point >240 °C (Decomposes)
N Hygroscopic; Sensitive to air/light (oxidizes to
Stability

quinone imines)

Part 2: Mechanism of Action & Structural Utility

While CAS 10486-48-3 is an intermediate, the 2,6-dimethylphenoxy moiety it introduces is the
pharmacophoric driver for several bioactive classes.

The "Steric Shield" Effect in Drug Design

In medicinal chemistry, the 2,6-dimethyl substitution is a strategic modification used to block
metabolic degradation.

e Mechanism: The bulky methyl groups create a steric barrier around the phenolic oxygen or
the 4-amino attachment point.
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e Impact: When this unit is coupled to form ethers (as in Mexiletine) or amides (as in Lidocaine
analogs), the methyl groups prevent esterases and amidases from accessing the
hydrolyzable bond. This dramatically extends the half-life (

) of the resulting drug compared to unhindered analogs.

Pharmacophore Mapping: Sodium Channel Blockers

The 2,6-dimethylphenol core mimics the lipophilic "head" of Class IB anti-arrhythmics.

» Binding: The lipophilic aromatic ring interacts with the hydrophobic residues (typically
Phenylalanine or Tyrosine) within the voltage-gated sodium channel (

) pore.

e Modulation: The amino group (once derivatized) acts as the cationic anchor, interacting with
the transmembrane electric field.

Visualization: Structural Logic & Pathway

Mechanism:
Steric Shielding via ~ ~  ESRERUIEEALEIE Ol D Mexiletine Analogs
2,6-Dimethyl Groups (Na+ Channel Blockers)
w Condensation | Redox Ligands
lgl  (Schiff Base Antioxidants)
Polymerization

Polyimide Precursors
(High-Temp Polymers)

CAS 10486-48-3 Synthetic Coupling Derivatization
(4-Amino-2,6-xylenol HCI) (Etherification/Amidation)

Click to download full resolution via product page

Figure 1: The strategic utility of CAS 10486-48-3 in diversifying therapeutic and material

classes via steric control.
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Part 3: Experimental Protocols

Warning: This compound is an aminophenol derivative.[3] It poses risks of skin sensitization
and nephrotoxicity. All procedures must be conducted in a fume hood with appropriate PPE
(nitrile gloves, goggles).

Protocol A: Synthesis of Schiff Base Ligands (Redox
Active Scaffolds)

This protocol describes the condensation of CAS 10486-48-3 with an aldehyde to generate
bioactive Schiff bases, a common workflow in developing novel antibacterial or antioxidant
agents.

Reagents:

CAS 10486-48-3 (1.0 eq)

Aromatic Aldehyde (e.g., Benzaldehyde derivatives) (1.0 eq)

Sodium Acetate (NaOACc) (1.2 eq) — Critical to neutralize the HCI salt.

Ethanol (Absolute)
Step-by-Step Methodology:

o Neutralization: Dissolve 1.73 g (10 mmol) of CAS 10486-48-3 in 20 mL of absolute ethanol.
Add 0.98 g (12 mmol) of NaOAc. Stir for 15 minutes at Room Temperature (RT) to liberate

the free amine.
o Note: The solution may darken slightly due to trace oxidation; keep under
atmosphere if possible.
o Condensation: Add 10 mmol of the target aldehyde dropwise to the reaction mixture.

o Reflux: Heat the mixture to reflux (78 °C) for 3—6 hours. Monitor progress via TLC (Mobile
phase: Hexane/Ethyl Acetate 7:3).
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o Endpoint: Disappearance of the aldehyde spot.

« |solation: Cool the mixture to 0 °C in an ice bath. The Schiff base product typically
precipitates as a solid.

 Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from
hot ethanol/water if necessary.

Protocol B: Storage & Handling of the Raw Material

The stability of 4-amino-2,6-dimethylphenol is compromised by oxidative coupling (formation of
indophenol dyes).

o Storage: Store at +2°C to +8°C in a tightly sealed container.
« Inerting: Flush opened containers with Argon or Nitrogen before resealing.

» Visual Check: If the white powder turns pink or brown, purification (recrystallization from
EtOH/HCI) is required before use in sensitive catalytic steps.

Part 4: Synthesis Workflow (Industrial Context)

For researchers needing to synthesize the core starting material de novo, the standard
industrial route involves the nitrosation of 2,6-xylenol followed by reduction.
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Figure 2: Industrial synthesis pathway for CAS 10486-48-3. Temperature control at Step 1 is
critical to prevent isomer formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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